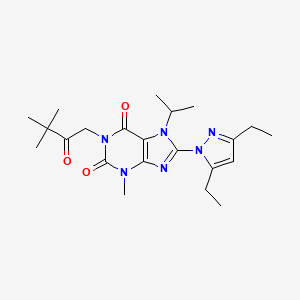
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 3,5-dimethyl-2-oxo-1,3-benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Applications De Recherche Scientifique
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
- 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)propionamide
- 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)butyramide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its chlorine atom and acetamide group make it a versatile intermediate for further chemical modifications .
Propriétés
IUPAC Name |
2-chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-3-8-9(17-11(16)14(8)2)4-7(6)13-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFJHXJSVNSAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCl)SC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
![2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2400848.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)

![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)




